(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15800136
InChI: InChI=1S/C6H8N2.ClH/c7-3-5-1-4-2-6(4)8-5;/h4-6,8H,1-2H2;1H/t4-,5+,6+;/m1./s1
SMILES:
Molecular Formula: C6H9ClN2
Molecular Weight: 144.60 g/mol

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride

CAS No.:

Cat. No.: VC15800136

Molecular Formula: C6H9ClN2

Molecular Weight: 144.60 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride -

Specification

Molecular Formula C6H9ClN2
Molecular Weight 144.60 g/mol
IUPAC Name (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C6H8N2.ClH/c7-3-5-1-4-2-6(4)8-5;/h4-6,8H,1-2H2;1H/t4-,5+,6+;/m1./s1
Standard InChI Key VASDEEBNVDJQRB-GAJRHLONSA-N
Isomeric SMILES C1[C@@H]2C[C@@H]2N[C@@H]1C#N.Cl
Canonical SMILES C1C2CC2NC1C#N.Cl

Introduction

Chemical Identity and Structural Characteristics

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride is a bicyclic organic compound with a stereochemically defined azabicyclo framework. Its molecular formula is C₆H₉ClN₂, and it has a molecular weight of 144.60 g/mol . The compound exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. Key structural features include:

  • A strained bicyclo[3.1.0]hexane core with a bridgehead nitrogen atom.

  • A nitrile group at the 3-position, critical for biological activity.

  • Stereochemical specificity at the 1S, 3S, and 5S positions, which governs its interaction with biological targets .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number (Hydrochloride)865999-67-3
Molecular FormulaC₆H₉ClN₂
Molecular Weight144.60 g/mol
Boiling Point266.6 ± 23.0 °C (at 760 mmHg)
Density1.4 ± 0.1 g/cm³
LogP-0.73

Synthesis and Manufacturing

The synthesis of this compound involves strategic cycloaddition and functionalization steps:

Cyclopropene Cycloaddition

A prominent method utilizes 1,3-dipolar cycloaddition reactions between cyclopropenes and stable azomethine ylides. For example, protonated Ruhemann’s Purple (PRP) reacts with cyclopropenes under mild conditions to yield bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane . Key steps include:

  • Diastereoselective Control: Reactions with 3-substituted cyclopropenes (e.g., 1,2-diphenylcyclopropene) proceed with high facial selectivity, favoring the endo transition state .

  • Catalytic Optimization: Tetrahydrofuran (THF) at reflux achieves 75% yield for cycloadducts .

Table 2: Representative Synthetic Routes

Starting MaterialConditionsYieldReference
Protonated Ruhemann’s Purple + CyclopropeneTHF, reflux, 2 h75%
Saxagliptin IntermediateChiral resolution + HCl salt formation92%

Pharmaceutical Applications

Role in Saxagliptin Production

This compound is a critical intermediate in synthesizing Saxagliptin (Onglyza®), a dipeptidyl peptidase-4 (DPP-IV) inhibitor for type 2 diabetes . The nitrile group enhances binding affinity to DPP-IV (Kᵢ = 0.6 nM) .

Structural Advantages

  • Bicyclic Rigidity: The azabicyclo core enforces a conformation that optimizes target engagement .

  • Stereochemical Precision: The (1S,3S,5S) configuration ensures compatibility with the enzyme’s active site .

Computational and Crystallographic Insights

  • DFT Studies: Cycloadditions are kinetically controlled, with transition states favoring inverse electron-demand pathways (ΔG‡ = 19.3 kcal/mol for 3-methyl-3-phenylcyclopropene) .

  • X-ray Crystallography: Confirms the meso configuration of spirocyclic adducts (e.g., C–C bond lengths of 1.54 Å) .

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